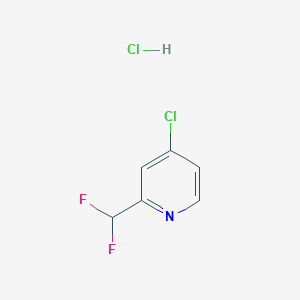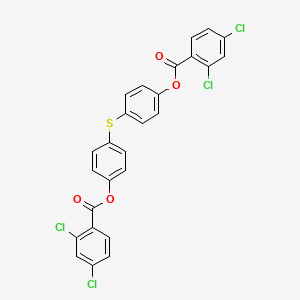
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a chemical compound with the CAS Number: 1363166-13-5 . It has a molecular weight of 564.27 and its IUPAC name is 4-({4-[(2,4-dichlorobenzoyl)oxy]phenyl}sulfanyl)phenyl 2,4-dichlorobenzoate . The compound is typically stored at +4°C and is available in a white to yellow solid form .
Molecular Structure Analysis
The molecular structure of Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is represented by the linear formula C26H14Cl4O4S . The InChI code for this compound is 1S/C26H14Cl4O4S/c27-15-1-11-21(23(29)13-15)25(31)33-17-3-7-19(8-4-17)35-20-9-5-18(6-10-20)34-26(32)22-12-2-16(28)14-24(22)30/h1-14H .Physical And Chemical Properties Analysis
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) is a white to yellow solid . It has a molecular weight of 564.27 and is typically stored at +4°C .科学的研究の応用
Corrosion Inhibition
Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) derivatives have been utilized in corrosion inhibition. For instance, a study by Bakirhan et al. (2016) demonstrated the effectiveness of a Schiff base, derived from thiobis(4,1-phenylene), in inhibiting the corrosion of 304-stainless steel in acidic environments. This inhibitor showed promising results as a mixed-type inhibitor and adhered well to the Langmuir adsorption isotherm, indicating its potential application in protecting metals from corrosion (Bakirhan, Asan, Çolak, & Şanlı, 2016).
Organic Electronics
The compound has been involved in the creation of organic electronics. Mushrush et al. (2003) synthesized a series of mixed phenylene-thiophene oligomers, showcasing their high carrier mobilities in both vacuum-evaporated and solution-cast films. These materials, including derivatives of thiobis(4,1-phenylene), are significant for the development of organic field-effect transistors and nonvolatile transistor memory elements (Mushrush, Facchetti, Lefenfeld, Katz, & Marks, 2003).
Polymer Science
In polymer science, thiobis(4,1-phenylene) derivatives have been applied in the synthesis of various polymers. Lucki (1985) used thiobis(4,1-phenylene) derivatives as photo-stabilizers for cis-1,4-polybutadiene. These compounds, compared with other commercial sulfur-containing compounds, showed enhanced photo-stabilizing properties, highlighting their potential use in extending the life of polymers exposed to light (Lucki, 1985).
Coordination Polymers
Shukla et al. (2012) explored the use of a novel bis ligand based on thiobis(4,1-phenylene) for creating coordination polymers with transition metals. These compounds displayed notable antibacterial and antifungal activities, indicating their potential in biomedical applications (Shukla, Solanki, Shah, Raj, Shah, & Shah, 2012).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate) involves the reaction of 4,4'-thiobis(phenol) with 2,4-dichlorobenzoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "4,4'-thiobis(phenol)", "2,4-dichlorobenzoyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 4,4'-thiobis(phenol) in a dry solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine or pyridine to the solution and stir for 10-15 minutes.", "Step 3: Slowly add 2,4-dichlorobenzoyl chloride to the solution while stirring continuously.", "Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature.", "Step 5: Filter the reaction mixture to remove any solid impurities.", "Step 6: Wash the solid product with a solvent such as diethyl ether or ethanol.", "Step 7: Dry the product under vacuum to obtain Thiobis(4,1-phenylene) Bis(2,4-dichlorobenzoate)." ] } | |
| 1363166-13-5 | |
分子式 |
C13H17Cl2NO |
分子量 |
274.18 g/mol |
IUPAC名 |
4-(aminomethyl)-4-(3,4-dichlorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H17Cl2NO/c14-11-2-1-9(7-12(11)15)13(8-16)5-3-10(17)4-6-13/h1-2,7,10,17H,3-6,8,16H2 |
InChIキー |
APRZPAJFSXWXIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=C(C=C2)Cl)Cl)SC3=CC=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1CC(CCC1O)(CN)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


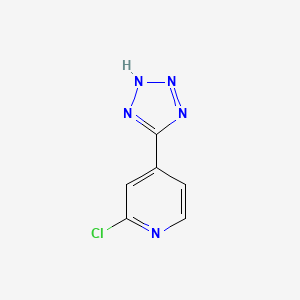
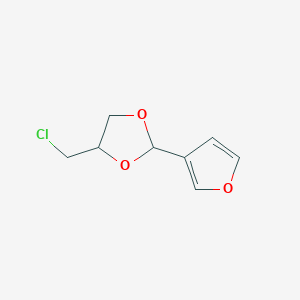
![5-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470915.png)
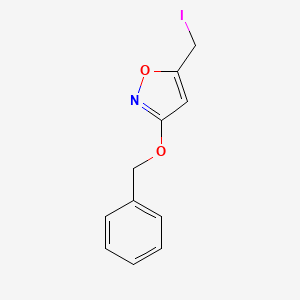
![2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide](/img/structure/B1470917.png)
![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)
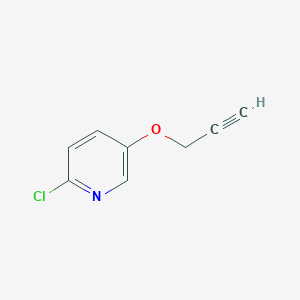
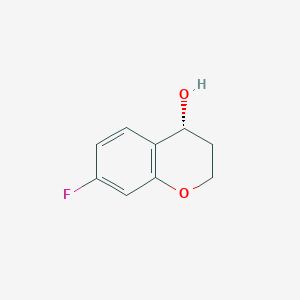


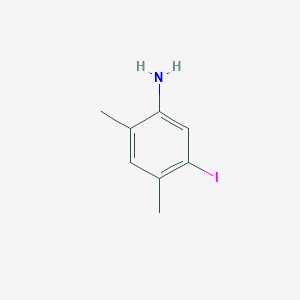
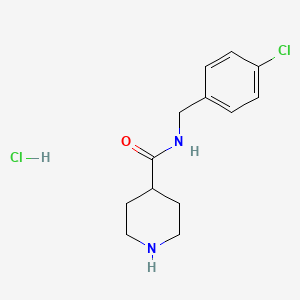
![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)
